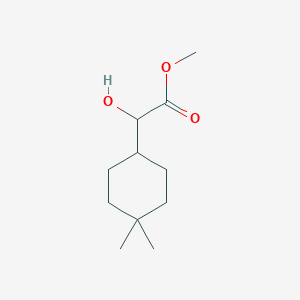
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(4,4-dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyacetate moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl ring provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate: Similar structure but with a ketone group instead of a hydroxy group.
Methyl 2-(4,4-dimethylcyclohexyl)-2-aminoacetate: Contains an amino group instead of a hydroxy group.
Uniqueness: Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is unique due to its specific combination of a hydroxyacetate moiety and a dimethyl-substituted cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- CAS Number : 1540235-62-8
The compound features a cyclohexane ring with two methyl groups and a hydroxyacetate moiety, which contributes to its unique properties and potential biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyacetate group may facilitate interactions with enzymes or receptors, potentially modulating their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways relevant to cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, related hydroxyacetates have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest in cancerous cells. Further investigation is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| Methyl 2-(3,3-dimethylcyclohexyl)-2-hydroxyacetate | 1518766-73-8 | Similar cyclohexane structure but different substitution pattern | Moderate antimicrobial activity |
| Methyl 2-(phenyl)-2-hydroxyacetate | Not specified | Features a phenyl group instead of a cyclohexane ring | Higher cytotoxicity observed |
| Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetate | Not specified | Contains one less methyl group on the cyclohexane ring | Limited research available |
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
CUEDYSVKMGQVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















